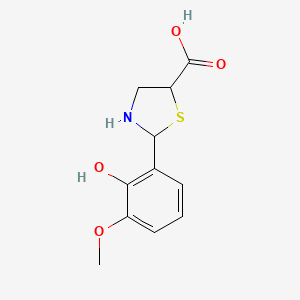

2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a phenyl groupThe presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as the use of water as a solvent and biopolymer-based solid acid catalysts, are also employed to minimize environmental impact and improve the sustainability of the process .

化学反应分析

Ring-Opening Reactions

The thiazolidine ring undergoes acid-catalyzed ring-opening via iminium/sulfonium intermediates, enabling rearrangements or functionalization.

Key Pathways:

Example :

Under reflux in toluene, the compound rearranges to form a fused oxathiane–γ-lactam system with inversion at C-2 (confirmed by X-ray) .

Oxidation Reactions

The sulfur atom in the thiazolidine ring is susceptible to oxidation:

| Oxidizing Agent | Product | Application Notes |

|---|---|---|

| H2 | ||

| O2 | ||

| Sulfoxide derivatives | Potential prodrug activation | |

| KMnO4 |

text| Sulfone derivatives | Requires strong acidic conditions[6] |

Mechanism :

Thiazolidine SOxidizerSulfoxide Sulfone\[1][6]

Condensation Reactions

The carboxylic acid group participates in hydrazide formation and Schiff base synthesis :

Example :

Condensation with hydrazine yields hydrazide derivatives showing potent activity against Mycobacterium tuberculosis .

pH-Dependent Tautomerization

The compound exhibits ring-chain tautomerism in acidic/basic media:

-

Acidic conditions : Favors open-chain iminium ion.

-

Neutral/basic conditions : Stabilizes the thiazolidine ring .

Impact : Tautomerization influences reactivity in biological systems, such as H2S release in oxidative stress .

Epimerization and Stereochemical Dynamics

-

C-2 epimerization occurs under acidic reflux (e.g., in toluene), leading to inverted configurations (e.g., R → S) .

-

DFT calculations support a mechanism involving sulfonium ion intermediates and α-hydrogen exchange .

Biological implication : Stereochemistry affects binding to targets like tyrosinase and antioxidant enzymes .

Decomposition Pathways

科学研究应用

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, the compound's derivatives were evaluated for their ability to scavenge free radicals, with findings indicating effective inhibition of oxidative stress markers. The IC50 values for antioxidant activity were reported as low as 16.5 µM, suggesting strong potential for therapeutic applications in oxidative stress-related conditions .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis; thus, inhibitors of this enzyme are valuable in treating hyperpigmentation disorders. Molecular docking studies have shown that 2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid can bind effectively to the active site of mushroom tyrosinase, exhibiting promising inhibitory activity . This suggests potential applications in cosmetic formulations aimed at skin lightening.

Cytotoxicity Against Cancer Cells

The compound has been investigated for its cytotoxic effects against various cancer cell lines. For example, derivatives of this compound displayed significant cytotoxicity against M-HeLa cells (cervical adenocarcinoma), with selectivity indices indicating a higher efficacy compared to standard chemotherapeutic agents like Sorafenib . Such findings position this compound as a candidate for further development in cancer therapeutics.

Toxicological Studies

Toxicological assessments using zebrafish embryos revealed that exposure to varying concentrations of the compound resulted in developmental abnormalities and increased mortality rates. The median lethal concentrations (LC50) were determined to be approximately 1.106 mM for 48 hours and 0.804 mM for 96 hours, indicating a need for careful evaluation when considering therapeutic applications .

Summary of Findings

作用机制

The mechanism of action of 2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes .

相似化合物的比较

Similar Compounds

Thiazolidinones: These compounds share the thiazolidine ring but differ in their substituents, leading to varied biological activities.

Uniqueness

2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which enhances its pharmacological properties and makes it a versatile scaffold for drug design .

生物活性

2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from recent studies and highlighting key research outcomes.

Chemical Structure and Properties

The compound features a thiazolidine ring structure with a hydroxyl and methoxy group on the phenyl moiety, contributing to its biological properties. The presence of these functional groups is essential for the compound's interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, a study reported an IC50 value of 18.27 ± 1.1 µg/mL for one derivative, indicating strong free radical scavenging ability compared to ascorbic acid (IC50 = 7.83 ± 0.5 µg/mL) . The antioxidant activity is attributed to the presence of hydroxyl groups that can donate protons and neutralize free radicals.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of thiazolidine derivatives have been evaluated against various cancer cell lines. In one study, compounds similar to this compound showed moderate cytotoxicity against prostate adenocarcinoma (PC3) and human liver cells (Chang liver) . The leading compounds demonstrated significantly higher cytotoxicity against M-HeLa cells compared to standard treatments like Sorafenib.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and inhibition of this enzyme can have therapeutic implications in skin-related disorders. Several thiazolidine derivatives have shown potential as tyrosinase inhibitors, with IC50 values ranging from 16.5 µM to over 256 µM depending on the structural modifications . The presence of hydroxyl and methoxy groups at strategic positions enhances binding affinity to the enzyme.

Toxicological Studies

While exploring the beneficial effects, it is crucial to assess the safety profile of thiazolidine derivatives. A study conducted on zebrafish embryos revealed developmental defects such as pericardial edema and tail malformations when exposed to certain concentrations of thiazolidine derivatives . These findings underscore the need for careful dose management in therapeutic applications.

Case Studies

- Zebrafish Developmental Study : In an experiment involving varying concentrations (0.1 mM to 0.6 mM), significant developmental abnormalities were noted at higher doses, leading to increased mortality rates and morphological defects .

- Antioxidant Efficacy : A comparative analysis showed that certain thiazolidine derivatives had antioxidant activities comparable to established antioxidants like ascorbic acid, suggesting their potential use in oxidative stress-related conditions .

属性

IUPAC Name |

2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-7-4-2-3-6(9(7)13)10-12-5-8(17-10)11(14)15/h2-4,8,10,12-13H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGSVBVRMVVMDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C2NCC(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。